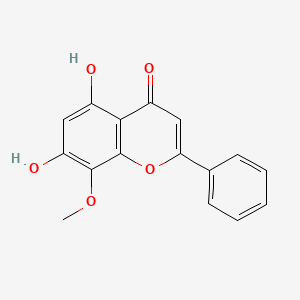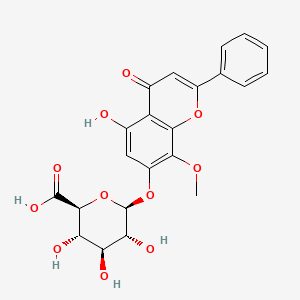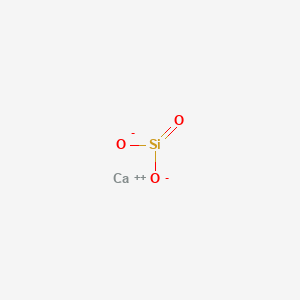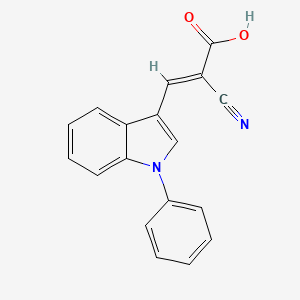
UK-5099
Descripción general
Descripción
Aplicaciones Científicas De Investigación
UK 5099 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar el transporte de piruvato mitocondrial y su papel en el metabolismo celular.
Biología: UK 5099 se utiliza en la investigación para comprender las vías metabólicas que involucran piruvato y su impacto en las funciones celulares.
Medicina: El compuesto ha mostrado potencial en la investigación del cáncer debido a su capacidad para inhibir el transportador de piruvato mitocondrial, afectando así el metabolismo de las células cancerosas.
Mecanismo De Acción
UK 5099 ejerce sus efectos inhibiendo el transportador de piruvato mitocondrial. Se une al transportador de piruvato mitocondrial de forma reversible covalente, bloqueando así el transporte de piruvato a las mitocondrias. Esta inhibición interrumpe la fosforilación oxidativa mitocondrial y desencadena la glucólisis aeróbica, lo que lleva a un metabolismo celular alterado . Los objetivos moleculares involucrados incluyen las proteínas del transportador de piruvato mitocondrial MPC1 y MPC2 .
Análisis Bioquímico
Biochemical Properties
UK-5099 inhibits the mitochondrial pyruvate carrier (MPC) by binding to C54 of MPC2 in a covalent reversible manner . This interaction assists the transport of pyruvate across the inner mitochondrial membrane .
Cellular Effects
This compound exhibits anticancer activity . It blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis . It also exhibits anti-Toxoplasma gondii activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of pyruvate-dependent O2 consumption with an IC50 of 50 nM . It binds to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex .
Temporal Effects in Laboratory Settings
It has been successfully applied to the pharmacokinetic evaluation of this compound in mouse plasma .
Dosage Effects in Animal Models
In healthy mice, the main pharmacokinetic parameters of this compound after intraperitoneal administration were measured using a noncompartmental model . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .
Metabolic Pathways
This compound plays a key role in the metabolism of carbohydrates, lipids, and amino acids . It assists the transport of pyruvate across the inner mitochondrial membrane .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the mitochondrial pyruvate carrier (MPC) . It blocks the entry of pyruvate into mitochondria .
Subcellular Localization
The subcellular localization of this compound is within the mitochondria, where it inhibits the mitochondrial pyruvate carrier (MPC) .
Métodos De Preparación
La síntesis de UK 5099 implica la reacción de 1-fenilindol-3-carboxaldehído con malononitrilo en presencia de una base para formar el α-ciano-β-(1-fenilindol-3-il) acrilato correspondiente . Las condiciones de reacción típicamente implican el uso de un disolvente como etanol o metanol y una base como etóxido de sodio o carbonato de potasio. La reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
UK 5099 experimenta diversas reacciones químicas, entre ellas:
Oxidación: UK 5099 puede oxidarse para formar óxidos correspondientes en condiciones específicas.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: UK 5099 puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y diversos nucleófilos para reacciones de sustitución.
Comparación Con Compuestos Similares
UK 5099 es único en su potente inhibición del transportador de piruvato mitocondrial. Los compuestos similares incluyen:
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones específicas.
Propiedades
Número CAS |
56396-35-1 |
|---|---|
Fórmula molecular |
C18H11N2O2- |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+ |
Clave InChI |
BIZNHCWFGNKBBZ-JLHYYAGUSA-M |
SMILES isomérico |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-] |
Apariencia |
Yellow to light brown solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-CPIYA 2-cyano-3-(1-phenylindol-3-yl)acrylate alpha-cyano-beta-(1-phenylindol-3-yl)acrylate UK 5099 UK-5099 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


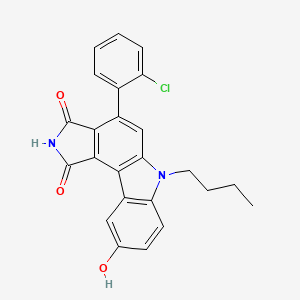
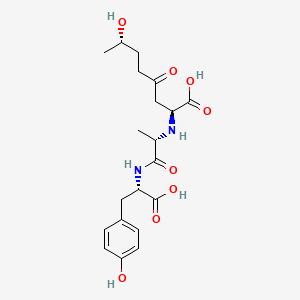
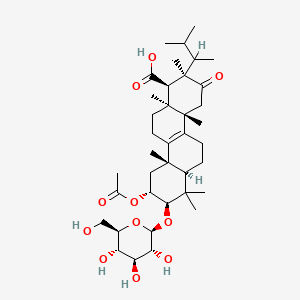
![(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B1683302.png)

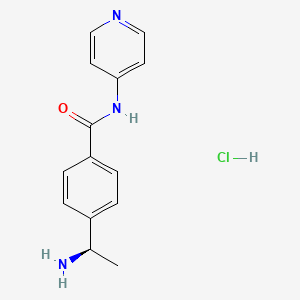
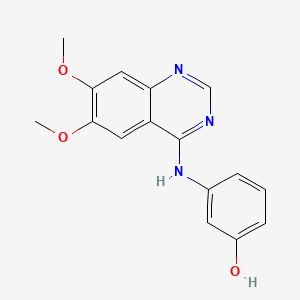


![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)

